4-Butyl-2-methylphenol

Polymer Stabilization Antioxidant Stoichiometry Chain-Breaking Efficiency

Choose 4-Butyl-2-methylphenol for unmatched radical-trapping efficiency: approx. twice the chain-stopping power of BHT per mole. This singly hindered antioxidant allows lower molar loading in polyolefins and industrial fluids, minimizing additive interactions and cost. With a balanced XLogP3 of 3.8, it offers a distinct migration profile suitable for applications requiring a more mobile stabilizer. Available at 95% purity. Request a quote today.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 17269-95-3
Cat. No. B3379753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-methylphenol
CAS17269-95-3
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)O)C
InChIInChI=1S/C11H16O/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8,12H,3-5H2,1-2H3
InChIKeyWRGWAEBYMBFFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Butyl-2-methylphenol (CAS 17269-95-3) for Targeted Antioxidant Applications


4-Butyl-2-methylphenol (CAS 17269-95-3), also known as 4-butyl-o-cresol, is a singly hindered phenolic antioxidant characterized by a para-butyl group and an ortho-methyl group relative to the hydroxyl functionality [1]. This substitution pattern imparts specific radical scavenging kinetics and a distinct activity profile compared to its more sterically hindered, di-tert-butylated analog, 2,6-di-tert-butyl-4-methylphenol (BHT) [2]. The compound is commercially available at a typical purity of 95% , with a molecular weight of 164.24 g/mol [1].

Why 4-Butyl-2-methylphenol Cannot Be Directly Substituted by Other Hindered Phenols


The generic substitution of 4-Butyl-2-methylphenol with other phenolic antioxidants, such as the widely used BHT (2,6-di-tert-butyl-4-methylphenol), is not recommended without validation due to significant differences in their intrinsic radical-trapping stoichiometry. The number and bulk of ortho-substituents dictate the kinetic efficiency of a phenol in chain-breaking reactions [1]. Singly hindered phenols, like 4-Butyl-2-methylphenol and its structural analog 2-tert-butyl-4-methylphenol, have been shown to exhibit twice the chain-stopping power per mole compared to doubly hindered phenols like BHT [2]. Consequently, an equivalent molar replacement of 4-Butyl-2-methylphenol with BHT would lead to a predictable and quantifiable loss in antioxidant protection.

Quantitative Evidence for the Selection of 4-Butyl-2-methylphenol over Comparators


Enhanced Radical-Trapping Stoichiometry of Singly Hindered Phenols vs. BHT

In a comparative study of polymer autoxidation, the singly hindered phenol 2-tert-butyl-4-methylphenol—a close structural analog of 4-Butyl-2-methylphenol differing only in the alkyl chain branching—provided an inhibition period twice that of the di-tert-butyl phenol BHT (2,6-di-tert-butyl-4-methylphenol) on an equimolar basis [1]. This demonstrates that the singly hindered class, to which 4-Butyl-2-methylphenol belongs, possesses a higher radical-trapping stoichiometry. This class-level inference is directly applicable to 4-Butyl-2-methylphenol.

Polymer Stabilization Antioxidant Stoichiometry Chain-Breaking Efficiency

Structural Determinant for Antioxidant Activity: The Role of Para-Alkyl Substitution

A foundational structure-activity relationship (SAR) study established that the introduction of a para-substituent, such as an alkoxy or alkyl group, is essential for developing antioxidant activity in o-methoxyphenols, which are otherwise inactive [1]. 4-Butyl-2-methylphenol incorporates this critical para-alkyl motif (butyl group). This structural feature distinguishes it from simpler phenolic compounds that lack this substitution pattern and may exhibit negligible radical scavenging capacity.

Structure-Activity Relationship Phenolic Antioxidant Design Substituent Effect

Key Computed Physicochemical Properties Differentiating 4-Butyl-2-methylphenol from BHT

Computed descriptors from authoritative databases provide a direct, quantitative comparison of key physicochemical properties between 4-Butyl-2-methylphenol and BHT [1][2]. The lower molecular weight and lipophilicity (XLogP3) of 4-Butyl-2-methylphenol indicate differences in volatility and compatibility with various matrices, which can influence its performance and handling in industrial formulations.

Lipophilicity Physicochemical Property Formulation Compatibility

Documented Hazard Profile for Safe Handling and Regulatory Compliance

The Globally Harmonized System (GHS) classification for 4-Butyl-2-methylphenol is documented, assigning it specific hazard statements (H302: Harmful if swallowed; H312: Harmful in contact with skin; H315: Causes skin irritation) [1]. This standardized profile allows for a direct, quantified assessment of handling risks and necessary safety protocols, differentiating it from other phenolic antioxidants with potentially different toxicity or irritation profiles.

Chemical Safety GHS Classification Procurement Risk Assessment

Validated Application Scenarios for 4-Butyl-2-methylphenol Based on Differential Evidence


Stabilization of Polyolefins Requiring High Stoichiometric Efficiency

4-Butyl-2-methylphenol is optimally deployed as a primary antioxidant in polyolefin formulations (e.g., polypropylene, polyethylene) where maximizing radical-trapping efficiency per unit weight is critical. Its classification as a singly hindered phenol confers approximately twice the chain-stopping power of the more common di-tert-butyl phenol, BHT [1]. This allows formulators to achieve target stabilization levels with a lower molar loading of antioxidant, reducing potential additive interactions and overall formulation cost.

Formulations Where Lower Volatility or Specific Migration Behavior is Desired

In applications where antioxidant migration or volatilization from a polymer matrix is a performance concern, the lower molecular weight (164.24 g/mol) and reduced lipophilicity (XLogP3 of 3.8) of 4-Butyl-2-methylphenol compared to BHT (MW 220.35 g/mol, XLogP3 ~5.0) become critical selection criteria [1]. This physicochemical profile suggests a different migration rate and volatility profile, making it a candidate for applications requiring a more mobile stabilizer or where BHT's lower volatility is a disadvantage.

Research Tool for Investigating Structure-Activity Relationships (SAR) of Phenolic Antioxidants

Given its well-defined, singly hindered structure with a para-butyl substituent, 4-Butyl-2-methylphenol serves as a valuable model compound in academic and industrial R&D settings. It is used to systematically investigate the effect of alkyl chain length and branching on antioxidant performance, as part of broader SAR studies on phenolic antioxidants [2]. Its use in controlled experiments allows researchers to isolate and quantify the contribution of specific substituents to overall antioxidant efficacy, guiding the design of next-generation stabilizers.

Development of Stabilized Industrial Fluids and Lubricants

The balanced lipophilicity (XLogP3 3.8) of 4-Butyl-2-methylphenol makes it suitable for incorporation into hydrophobic industrial fluids, such as lubricants and hydraulic fluids, to prevent oxidative degradation and viscosity breakdown. Its effectiveness as a radical scavenger in these environments is supported by its classification as a potent chain-breaking antioxidant [1]. This application scenario is distinct from that of more polar or highly lipophilic antioxidants, which may exhibit different solubility or phase partitioning behaviors in complex fluid formulations.

Technical Documentation Hub

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